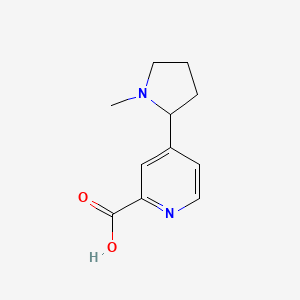

4-(1-Methylpyrrolidin-2-yl)picolinic acid

Description

Historical Context and Significance of Picolinic Acid in Biological Systems

Picolinic acid, known systematically as pyridine-2-carboxylic acid, is an organic compound derived from pyridine (B92270) with a carboxylic acid substituent at the 2-position. qmul.ac.ukqmul.ac.uk It is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid. wikipedia.org Historically, picolinic acid was prepared through methods like the permanganate (B83412) oxidation of α-picoline. orgsyn.org

In biological systems, picolinic acid is an endogenous catabolite of the essential amino acid tryptophan, produced via the kynurenine (B1673888) pathway. qmul.ac.ukwikipedia.org While its complete physiological role is still under investigation, it is recognized for a wide range of neuroprotective, immunological, and anti-proliferative effects. wikipedia.orgorgsyn.org One of its most well-documented functions is its role as a potent bidentate chelating agent for various metal ions, including chromium, zinc, manganese, copper, and iron. qmul.ac.ukqmul.ac.uknih.gov This chelation facilitates the absorption of these essential trace elements from the small intestine into the circulatory system. nist.gov The discovery of this function led to the development and popularity of dietary supplements such as chromium picolinate (B1231196) and zinc picolinate, designed to enhance mineral absorption. qmul.ac.ukuiuc.edu

Furthermore, picolinic acid is produced during inflammatory responses and can act as a modulator of the immune system. nih.govnih.gov It has been shown to possess antiviral properties against a broad spectrum of enveloped viruses, including SARS-CoV-2 and influenza A virus, by inhibiting viral entry. nih.govbldpharm.com Its production in the body is estimated to be around 25-50 mg per day. ncert.nic.inwikipedia.org

Table 1: Properties of Picolinic Acid

| Property | Value |

|---|---|

| IUPAC Name | Pyridine-2-carboxylic acid |

| Chemical Formula | C₆H₅NO₂ |

| Molar Mass | 123.111 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 136 to 138 °C |

This data is compiled from various sources. qmul.ac.ukwikipedia.org

Overview of Pyrrolidine (B122466) Ring Systems as Privileged Scaffolds in Medicinal Chemistry and Compound Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. quora.comnih.govresearchgate.net This designation is due to its frequent appearance in a wide array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as in numerous FDA-approved synthetic drugs. quora.comsigmaaldrich.comorganic-chemistry.org The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine. sigmaaldrich.com

The utility of the pyrrolidine scaffold in drug design stems from several key advantages:

Three-Dimensional Complexity : As a saturated, non-planar ring, pyrrolidine provides sp³-hybridized carbons that allow for the creation of complex three-dimensional structures. This is crucial for achieving high-affinity and selective interactions with biological targets. quora.comnih.gov

Stereochemical Diversity : The pyrrolidine ring can contain multiple stereocenters, leading to a variety of stereoisomers with distinct biological profiles. quora.comnih.gov

Physicochemical Properties : The presence of the nitrogen atom can enhance aqueous solubility and provide a hydrogen bond donor (as a secondary amine) or acceptor (as a tertiary amine), which are important for drug-receptor interactions. nih.gov

Synthetic Accessibility : A variety of synthetic methods have been developed for the construction and functionalization of the pyrrolidine ring, making it a versatile building block for creating diverse chemical libraries. quora.comresearchgate.netnih.gov

The pyrrolidine motif is a core component of drugs across various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) agents. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Procyclidine | Anticholinergic |

| Mitiglinide | Antidiabetic |

| Asimadoline | k-opioid agonist |

| Almotriptan | Triptan (for migraines) |

| Eletriptan | Triptan (for migraines) |

| Avanafil | PDE5 inhibitor |

This table presents a selection of drugs where the pyrrolidine ring is a key structural feature. wikipedia.orgnih.gov

Structural Elucidation and Naming Convention of 4-(1-Methylpyrrolidin-2-yl)picolinic acid

The structure of this compound is a combination of the two scaffolds discussed previously. Its formal name provides a precise description of its molecular architecture according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk

Let's break down the name to elucidate the structure:

Picolinic acid : This is the parent structure, which is the common name for pyridine-2-carboxylic acid . wikipedia.org This indicates a pyridine ring with a carboxylic acid (-COOH) group at the 2-position. The numbering of the pyridine ring starts with the nitrogen atom as position 1. quora.com

4-(...) : This indicates that a substituent is attached to the 4-position of the picolinic acid ring.

...pyrrolidin-2-yl : The substituent is a pyrrolidine ring attached to the pyridine ring via its own 2-position. The "-yl" suffix denotes it as a substituent group.

1-Methyl... : A methyl group (-CH₃) is attached to the nitrogen atom of the pyrrolidine ring, which is designated as position 1 of that ring.

Therefore, the compound consists of a picolinic acid core with a 1-methylpyrrolidin-2-yl group attached at the 4-position of the pyridine ring.

Table 3: Breakdown of the IUPAC Naming for this compound

| Component Name | Structural Meaning |

|---|---|

| picolinic acid | Parent structure: pyridine-2-carboxylic acid |

| 4-(...) | Indicates substitution at the 4-position of the parent pyridine ring |

| pyrrolidin-2-yl | A pyrrolidine ring connected via its 2-position |

Rationale for Academic Investigation of this compound

While specific research detailing the dedicated investigation of this compound is not widely published, the rationale for its academic exploration can be logically inferred from the well-documented properties of its constituent picolinic acid and N-methylpyrrolidine moieties. The synthesis of such hybrid molecules is often driven by the hypothesis that combining two pharmacologically active scaffolds can lead to novel compounds with unique or enhanced biological activities.

The investigation into this specific compound is likely based on several potential areas of interest:

CNS Drug Discovery : The N-methylpyrrolidine moiety is structurally related to the core of nicotine and is found in numerous CNS-active compounds. Combining this with picolinic acid, a known neuroprotective agent, could yield novel molecules for investigating neurological disorders. Researchers may be exploring if the compound interacts with nicotinic acetylcholine (B1216132) receptors or other CNS targets, while the picolinic acid portion could influence its ability to cross the blood-brain barrier or modulate metal ion homeostasis in the brain, which is implicated in neurodegenerative diseases.

Development of Novel Chelating Agents : The picolinic acid core provides a strong metal-chelating capability. The addition of the substituted pyrrolidine ring could modify the compound's lipophilicity, cell permeability, and target specificity. This could be relevant for developing agents that can deliver or remove specific metal ions to or from particular biological compartments.

Antiviral or Anti-inflammatory Agents : Given picolinic acid's established role in the immune response and its broad-spectrum antiviral activity, researchers may be investigating how the addition of the pyrrolidine scaffold alters these properties. nih.govbldpharm.com The pyrrolidine group could enhance binding to viral or host proteins, thereby potentially increasing potency or altering the mechanism of action.

Herbicidal or Agricultural Applications : Picolinic acid derivatives are a significant class of synthetic auxin herbicides. organic-chemistry.org Academic research often explores novel substitutions on this scaffold to discover compounds with improved efficacy or different selectivity profiles. organic-chemistry.org

In essence, the academic investigation of this compound represents a rational approach in medicinal chemistry to create novel chemical entities by combining two privileged scaffolds. The goal of such research would be to explore the resulting compound's unique physicochemical properties and to screen it for a wide range of potential therapeutic or other biological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylpyrrolidin-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-13-6-2-3-10(13)8-4-5-12-9(7-8)11(14)15/h4-5,7,10H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDKTYVTOCAHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Picolinic Acid Core

The picolinic acid moiety, or pyridine-2-carboxylic acid, is a fundamental building block in the synthesis of numerous important compounds. Its preparation can be achieved through several reliable methods, primarily involving the oxidation of a corresponding pyridine (B92270) precursor or the hydrolysis of a nitrile intermediate.

Oxidation Reactions of Pyridine Precursors

A prevalent and historically significant method for synthesizing picolinic acid is the oxidation of 2-methylpyridine, also known as α-picoline. wikipedia.orgwikimedia.org This transformation targets the methyl group at the 2-position of the pyridine ring, converting it into a carboxylic acid functional group.

A common laboratory-scale oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO4). wikipedia.orgwikipedia.org The reaction is typically carried out in an aqueous medium. The process involves heating the mixture until the characteristic purple color of the permanganate disappears, indicating its consumption. orgsyn.org Following the reaction, the manganese dioxide byproduct is filtered off, and the picolinic acid is isolated from the filtrate. orgsyn.org

Industrially, the oxidation of 2-picoline can also be achieved using nitric acid. wikipedia.org Another commercial method involves ammoxidation of 2-picoline to 2-cyanopyridine (B140075), which is then hydrolyzed. wikipedia.org Furthermore, a process involving the oxidation of a methyl-pyridine in an aqueous solution using a molecular halogen in the presence of actinic radiation has been developed. google.com This method includes distilling off an azeotrope of water and the hydrogen halide formed during the reaction. google.com

| Precursor | Oxidizing Agent | Key Conditions | Product |

| 2-Methylpyridine | Potassium Permanganate (KMnO4) | Aqueous solution, heat | Picolinic acid |

| 2-Methylpyridine | Nitric Acid | Industrial scale | Picolinic acid |

| Methyl-pyridine | Molecular Halogen | Aqueous solution, actinic radiation | Pyridine carboxylic acid |

Hydrolytic Routes from Nitrile Intermediates

An alternative and efficient route to picolinic acid involves the hydrolysis of 2-cyanopyridine. wikipedia.orggoogle.com This method is part of a two-step commercial process starting from 2-picoline, which first undergoes ammoxidation to yield 2-cyanopyridine. wikipedia.org The subsequent hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions.

For instance, hydrolysis can be achieved by heating 2-cyanopyridine with an aqueous solution of sodium hydroxide. chemicalbook.com After the reaction, the solution is acidified to precipitate the picolinic acid. chemicalbook.com The direct hydrolysis of 2-cyanopyridine can also be promoted by metal ions, such as copper(II), which can catalyze the transformation to picolinic acid. acs.org However, under certain aqueous quench conditions, the hydrolysis of 2-cyanopyridine can lead to the formation of pyridine-2-carboxamide as a byproduct, which can be further hydrolyzed to picolinic acid with longer reaction times. google.com

| Starting Material | Reagents | Key Conditions | Product |

| 2-Cyanopyridine | Sodium Hydroxide, Water | Heat, followed by acidification | Picolinic acid |

| 2-Cyanopyridine | Copper(II) ion | Promotion of hydrolysis | Picolinic acid |

| 2-Cyanopyridine | Aqueous quench fluid | Can form pyridine-2-carboxamide intermediate | Picolinic acid |

Advanced Synthetic Approaches to Picolinic Acid Derivatives

Modern organic synthesis has introduced more sophisticated methods for the preparation of picolinic acid and its derivatives, often focusing on creating substituted versions of the core structure. These methods can involve multi-step sequences and the use of specialized reagents and catalysts.

For example, the synthesis of 4-aminopicolinic acid has been achieved through the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group. umsl.edu The synthesis of other derivatives, such as 4-iodomethylpicolinate, has been accomplished starting from picolinic acid by treatment with thionyl chloride, followed by reaction with methanol (B129727) and subsequent conversion using hydriodic acid. umsl.edu This intermediate can then be used in further reactions, like Sonogashira coupling, to create more complex picolinic acid derivatives. umsl.edu

Recent research has also explored the use of novel catalysts for the synthesis of picolinates and picolinic acid derivatives. For instance, a metal-organic framework, Basu-HDI, has been utilized as a heterogeneous catalyst in a one-pot, three-component reaction to produce new 1,8-naphthyridines via an anomeric-based oxidation, avoiding the need for a traditional oxidizing agent. researchgate.net Another approach involves the synthesis of new picolinic acid derivatives through the reaction of a picolinic acid intermediate with various isothiocyanates. pensoft.net

Approaches for the Synthesis of the 1-Methylpyrrolidin-2-yl Unit

The 1-methylpyrrolidin-2-yl moiety is a key structural feature that imparts specific properties to the final compound. Its synthesis requires careful control, particularly when stereochemistry is a factor.

Stereoselective Synthesis of Pyrrolidine (B122466) Rings

The construction of the pyrrolidine ring can be achieved through various cyclization strategies. When chirality is a consideration, stereoselective methods are employed to control the spatial arrangement of substituents on the ring.

One approach to the diastereoselective synthesis of pyrrolidines starts from readily available chiral N-allyl oxazolidines. nih.gov This method involves a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence to construct the pyrrolidine ring. nih.gov Another strategy involves a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, which yields α-cyano pyrrolidines. nih.gov

The Hofmann-Löffler-Freytag reaction represents a classic method for forming the pyrrolidine ring. thieme-connect.com This process involves the acid-promoted cyclization of N-haloamines. thieme-connect.com Additionally, the reductive condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) in an acidic aqueous medium provides a fast and high-yielding route to N-substituted pyrrolidines. thieme-connect.com

N-Alkylation and Functionalization of Pyrrolidine Intermediates

Once the pyrrolidine ring is formed, the introduction of the methyl group at the nitrogen atom is a crucial step. This is typically achieved through N-alkylation reactions.

A common method for N-alkylation of pyrrolidine involves reacting it with an alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate in a solvent like DMF. researchgate.net The use of dimethyl sulfate (B86663) is another effective way to achieve N-methylation. researchgate.net For a greener approach, N-methylpyrrolidine has been successfully synthesized in an aqueous medium using methylamine (B109427) and 1,4-dibromobutane (B41627) with potassium carbonate as a catalyst at a moderate temperature. researchgate.netvjs.ac.vn Another method involves the reaction of 1,4-dichlorobutane (B89584) with a methylamine aqueous solution in an ether solvent, catalyzed by potassium iodide. google.com

The functionalization of the pyrrolidine ring at other positions can be achieved through various reactions. For instance, metalation of N-activated pyrrolidines followed by alkylation has been shown to proceed with retention of configuration at the reacting carbon center. acs.org The synthesis of pyrovalerone analogs, which contain a 2-pyrrolidin-1-yl-pentan-1-one structure, involves the α-bromination of a ketone followed by reaction with pyrrolidine. nih.gov

| Pyrrolidine Precursor | Alkylating/Functionalizing Agent | Key Conditions | Product |

| Pyrrolidine | Alkyl halide | K2CO3, DMF | N-Alkylpyrrolidine |

| Pyrrolidine | Dimethyl sulfate | Base (e.g., K2CO3, triethylamine) | N-Methylpyrrolidine |

| 1,4-Dibromobutane | Methylamine | K2CO3, water, 90°C | N-Methylpyrrolidine |

| 1,4-Dichlorobutane | Methylamine aqueous solution | Potassium iodide, ether solvent | N-Methylpyrrolidine |

| N-Activated Pyrrolidine | Alkylating agent | Metalation (e.g., with BuLi) | α-Alkylated pyrrolidine |

Intermolecular Coupling Strategies for Assembling 4-(1-Methylpyrrolidin-2-yl)picolinic acid

The construction of the bond between the pyridine and pyrrolidine rings is a key step in the synthesis of this compound. This is typically achieved through powerful transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon or carbon-nitrogen bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis and are highly applicable for assembling the 4-(pyrrolidin-2-yl)picolinic acid scaffold. organic-chemistry.org These reactions enable the formation of C-C and C-N bonds with high efficiency and functional group tolerance. organic-chemistry.org

The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organohalide. libretexts.org For the synthesis of the target molecule, this could involve the coupling of a 4-halopicolinic acid derivative (e.g., a 4-chloro or 4-bromo picolinic ester) with a pre-formed N-methyl-2-pyrrolidinylboronic acid or boronic ester. nih.gov The reaction is typically catalyzed by a palladium(0) complex with appropriate phosphine (B1218219) ligands. nih.govresearchgate.net The versatility of the Suzuki-Miyaura reaction allows for its use with a wide range of substrates, including those with sensitive functional groups. nih.gov

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for forming carbon-nitrogen bonds. organic-chemistry.org This reaction would involve coupling a 4-halopicolinic acid derivative with (S)- or (R)-1-methylpyrrolidine. This method is a powerful way to introduce the secondary amine of the pyrrolidine ring directly onto the pyridine core. Nickel-catalyzed C-N cross-coupling reactions have also emerged as a potent alternative for creating such bonds, sometimes offering complementary reactivity to palladium systems, especially for challenging substrates like chloro-heteroarenes. nih.gov

A plausible synthetic sequence would start from a commercially available 4-chloropicolinic acid. This starting material would first be esterified to protect the carboxylic acid and improve solubility in organic solvents for the coupling step. The resulting ester would then undergo a Suzuki-Miyaura or Buchwald-Hartwig reaction, followed by hydrolysis of the ester to yield the final this compound.

| Coupling Reaction | Reactant 1 (Pyridine) | Reactant 2 (Pyrrolidine) | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | 4-Halopicolinate | N-Methyl-2-pyrrolidinylboronic acid/ester | Pd(OAc)₂, SPhos, K₃PO₄ | C-C |

| Buchwald-Hartwig | 4-Halopicolinate | N-Methylpyrrolidine | Pd₂(dba)₃, BINAP, NaOtBu | C-N |

Amidation and Esterification Reactions of Picolinic Acid

The carboxylic acid group of picolinic acid and its derivatives is a key functional handle for further chemical transformations, most commonly amidation and esterification. These reactions are essential for creating libraries of compounds, such as prodrugs or molecules designed to interact with specific biological targets.

Amidation involves coupling the carboxylic acid with a primary or secondary amine. This transformation rarely occurs spontaneously and requires the use of a coupling reagent to activate the carboxylic acid. nih.gov A wide variety of such reagents are available, ranging from classic carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) to more modern phosphonium (B103445) and aminium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.gov The HATU coupling procedure, for instance, is known for its efficiency in affording picolinic amides in high yields. rsc.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. nih.gov The choice of reagent and conditions can be critical to avoid side reactions and racemization, especially when dealing with chiral amines. nih.gov

Esterification of the picolinic acid moiety can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic approach. yorku.ca Alternatively, the picolinic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride readily reacts with an alcohol, often in the presence of a non-nucleophilic base, to form the corresponding ester. This method is particularly useful for coupling with sterically hindered or less reactive alcohols. The synthesis of active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, provides stable yet reactive intermediates that are useful for subsequent acylations.

| Reaction | Reagent Class | Example Reagent(s) | Key Features |

| Amidation | Carbodiimides | DCC, DIC, EDCI | Widely used, DCU byproduct can be insoluble. nih.gov |

| Amidation | Phosphonium Salts | BOP, PyBOP | High efficiency, react with carboxylate. nih.gov |

| Amidation | Aminium/Uronium Salts | HATU, HBTU | Fast reaction times, low racemization. nih.govrsc.org |

| Esterification | Acid Catalyzed | H₂SO₄, HCl | Equilibrium-driven, requires excess alcohol. yorku.ca |

| Esterification | Acyl Chloride Intermediate | SOCl₂, (COCl)₂ | Highly reactive, suitable for various alcohols. |

Design and Synthesis of Analogs and Derivatives of this compound

Creating analogs and derivatives of the lead compound is a cornerstone of medicinal chemistry and chemical biology, allowing for the systematic exploration of structure-activity relationships (SAR). Modifications can be targeted at the picolinic acid ring, the pyrrolidine core, or by appending functional probes.

Modifications on the Picolinic Acid Moiety (e.g., positional isomers, ring substitutions)

The electronic and steric properties of the picolinic acid ring can be systematically altered through various synthetic strategies.

Positional Isomers: The carboxylic acid group can be moved to other positions on the pyridine ring to generate nicotinic acid (3-position) and isonicotinic acid (4-position) analogs. These isomers possess distinct electronic distributions and three-dimensional shapes, which can profoundly impact their biological activity and physicochemical properties.

Ring Substitutions: Introducing substituents onto the pyridine ring is a common strategy for modulating activity. A variety of substituted picolinic acids can be synthesized. For example, 4-aminopicolinic acid can be prepared from picolinic acid N-oxide via nitration and subsequent reduction. Other groups can be installed using modern synthetic methods. For instance, nucleophilic aromatic substitution (SNAr) on a halogenated picolinic acid (e.g., 4-chloropicolinic acid) can introduce heteroatom nucleophiles. Palladium-catalyzed cross-coupling reactions can also be used to append aryl or alkyl groups at various positions on the ring. Enzymatic methods have also been developed, such as the use of 2-aminophenol (B121084) 1,6-dioxygenase to convert substituted 2-aminophenols into the corresponding substituted picolinic acids. nih.gov

| Modification Type | Synthetic Strategy | Example Precursor(s) | Resulting Analog |

| Positional Isomer | Starting Material Choice | 3-Methylpyridine (for Nicotinic Acid) | 4-(1-Methylpyrrolidin-2-yl)nicotinic acid |

| Ring Substitution (Amino) | Nitration & Reduction | Picolinic acid N-oxide | 4-Amino-6-(1-methylpyrrolidin-2-yl)picolinic acid |

| Ring Substitution (Aryl) | Suzuki-Miyaura Coupling | 4-Halopicolinate, Arylboronic acid | 4-(1-Methylpyrrolidin-2-yl)-[Aryl]picolinic acid |

| Ring Substitution (Hydroxy) | Elbs Oxidation | 3-Hydroxypicolinic acid | 3,6-Dihydroxy-4-(1-methylpyrrolidin-2-yl)picolinic acid |

Structural Variations of the Pyrrolidine Core (e.g., ring size, N-substitutions, chiral centers)

The pyrrolidine ring offers multiple avenues for structural diversification, influencing the compound's conformation, basicity, and stereochemistry.

Ring Size: While less common, analogs with different ring sizes, such as azetidine (B1206935) (4-membered) or piperidine (B6355638) (6-membered) rings, could be synthesized. This would typically involve starting with the appropriate cyclic amino acid or lactam precursor, such as piperidine-2-carboxylic acid, in the synthetic route. nih.gov Ring-contraction strategies, for example, the photochemical reaction of pyridines with silylborane, have also been developed to produce pyrrolidine derivatives, offering novel entry points to varied scaffolds.

N-Substitutions: The N-methyl group of the pyrrolidine can be readily varied. Synthesis can begin with the parent pyrrolidine-2-carboxylic acid (proline), with the N-substituent installed at a later stage via reductive amination or N-alkylation. This allows for the introduction of a wide range of alkyl, benzyl, or other functional groups to probe the impact of the nitrogen substituent's size and electronics. nih.gov Libraries of N-substituted pyrrolidines can be generated from a common intermediate. nih.gov

Chiral Centers: The pyrrolidine ring in the parent compound contains at least one stereocenter at the C2 position. The stereochemistry can be controlled by using enantiomerically pure starting materials, such as L-proline or D-proline. Syntheses of chiral pyrrolidine derivatives have been extensively developed, often starting from chiral amino acids or employing asymmetric reactions like ring-closing metathesis on chiral substrates. organic-chemistry.orgnih.gov Resolution of racemic mixtures, for example by forming diastereomeric salts with a chiral acid, is another viable method to obtain enantiomerically pure compounds. The synthesis of polyhydroxylated pyrrolidines, often starting from carbohydrates, provides access to analogs with multiple, well-defined chiral centers.

| Modification Type | Synthetic Strategy | Example Precursor(s) |

| Ring Size Alteration | Start with different cyclic amino acid | Piperidine-2-carboxylic acid |

| N-Substitution Variation | N-Alkylation / Reductive Amination | Pyrrolidine-2-carboxylic acid (Proline) + Aldehyde/Alkyl Halide |

| Control of Stereochemistry | Asymmetric Synthesis / Chiral Pool | L-Proline or D-Proline |

| Introduction of Substituents | Cycloaddition / Ring Opening | Substituted Enamines, Nitrones |

Synthesis of Probes and Labeled Analogs

To study the mechanism of action, distribution, and target engagement of this compound, probes and labeled analogs are indispensable tools. These include compounds tagged with isotopes or fluorescent molecules.

Radiolabeled Analogs: Isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or indium-111 (B102479) (¹¹¹In) can be incorporated into the molecule. Carbon-14 is often introduced by using a ¹⁴C-labeled building block in the synthesis, such as ¹⁴CH₃I for the N-methylation step. Picolinic acid-based chelators like neunpa and octapa have been developed for complexing radiometals such as ¹¹¹In, creating agents for nuclear imaging techniques like SPECT (Single-Photon Emission Computed Tomography). researchgate.net These radioligands can be used in biodistribution and pharmacokinetic studies. researchgate.net

Fluorescent Probes: A fluorescent dye can be attached to the molecule to enable visualization by fluorescence microscopy or quantification by fluorometry. This is typically achieved by synthesizing an analog with a reactive handle (e.g., a primary amine or a carboxylic acid) that is not essential for its primary activity. This handle is then used to covalently link a fluorophore, such as fluorescein (B123965) or rhodamine, via an amide or ester bond. Solid-phase synthesis can be a powerful method for creating small libraries of fluorescent probes with different linkers or properties. For instance, an analog with a free amino group could be reacted with 6-carboxyfluorescein (B556484) to generate a fluorescent probe.

| Probe Type | Label | Attachment Strategy | Example Application |

| Radiolabeled | ¹⁴C | Use of ¹⁴C-methyl iodide in N-alkylation step | ADME (Absorption, Distribution, Metabolism, Excretion) studies |

| Radiolabeled | ¹¹¹In | Conjugation to a picolinate-based chelator (e.g., Octapa) | SPECT Imaging researchgate.net |

| Fluorescent | Fluorescein | Amide coupling of an amine-functionalized analog with carboxyfluorescein | Cellular imaging, binding assays |

| Spin Probe | Nitroxide Radical | Synthesis from a carboxy-functionalized nitroxide precursor | EPR Spectroscopy |

Structure Activity Relationship Sar Studies

Methodologies for SAR Elucidation in Complex Heterocyclic Compounds

The elucidation of SAR in complex heterocyclic compounds, such as 4-(1-Methylpyrrolidin-2-yl)picolinic acid, employs a combination of experimental and computational methodologies to build a comprehensive understanding of the molecule's interaction with its biological target. oncodesign-services.com

Experimental Approaches:

Experimental SAR studies form the foundation of our understanding by providing empirical data on the biological activity of synthesized compounds. oncodesign-services.com Key experimental techniques include:

Systematic Analogue Synthesis and Biological Testing: This classical approach involves the synthesis of a series of structurally related compounds where specific parts of the lead molecule are systematically modified. numberanalytics.com Each analogue is then tested in biological assays to measure its activity, allowing for the identification of structural features crucial for potency, selectivity, and other pharmacological properties. oncodesign-services.com

X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of a compound bound to its biological target (e.g., an enzyme or receptor). numberanalytics.com This information offers direct insight into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another vital tool for studying ligand-target interactions in solution, providing information about the conformation of the molecule and the parts of the molecule that are in close contact with the target. numberanalytics.com

Computational Approaches:

Computational methods have become indispensable in modern drug discovery, enabling the rapid analysis and prediction of SAR, thereby accelerating the design-synthesis-test cycle. nih.gov These in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnumberanalytics.com By quantifying physicochemical properties (descriptors) of the molecules, QSAR models can predict the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts. jocpr.compatsnap.com 2D-QSAR uses topological descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional properties of molecules. numberanalytics.comnih.gov

Molecular Modeling: This encompasses a range of computer-based techniques to simulate and visualize molecular interactions. oncodesign-services.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding affinity). nih.gov It is widely used to screen large compound libraries and to understand the binding mode of active compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. oncodesign-services.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. nih.gov These models can be generated based on the structure of a known active ligand or the receptor binding site and are used to screen virtual libraries for new compounds with the desired features. nih.govnih.gov

Machine Learning: Advanced machine learning algorithms, such as random forests and neural networks, are increasingly used to analyze large datasets and identify complex patterns in SAR data that may not be apparent through traditional methods. numberanalytics.comnumberanalytics.com

The most effective approach to SAR elucidation often involves an iterative feedback loop between computational predictions and experimental validation. rsc.org Computational models guide the design of new analogues, which are then synthesized and tested experimentally. The resulting data is then used to refine and improve the computational models, leading to a more robust understanding of the SAR for a given chemical series. rsc.org

Role of the 1-Methylpyrrolidin-2-yl Moiety in Structure-Activity Relationships

Impact of N-Methyl Substitution on Molecular Recognition

The N-methyl group on the pyrrolidine (B122466) ring is a crucial feature for molecular recognition and binding affinity. In many biologically active compounds, the presence and orientation of such a group can significantly influence interaction with target receptors.

The nitrogen on the pyrrolidine ring, when protonated at physiological pH, is cationic. This positive charge is known to be essential for binding to the orthosteric site of nAChRs, which contains a highly conserved aromatic "box" motif. The cationic nitrogen engages in strong cation-pi interactions with tryptophan and tyrosine residues in this binding pocket nih.gov.

Studies comparing N-methyl substituted compounds with their N-H (desmethyl) or N-ethyl analogues reveal the importance of the methyl group's size and electronic properties.

Replacement with Hydrogen (N-H): The removal of the methyl group can have varied effects. In studies on pyrrole-imidazole polyamides designed to bind DNA, replacing an N-methylpyrrole with a desmethylpyrrole (N-H) resulted in an 8-fold loss in binding specificity, even though the binding affinity remained similar nih.gov. This suggests the methyl group plays a key role in discriminating between correct and incorrect binding sites.

Replacement with Larger Alkyl Groups (e.g., N-Ethyl): Increasing the size of the alkyl substituent on the nitrogen generally leads to decreased activity. In a "methyl scan" of nicotine (B1678760), replacing the 1'-N-methyl with an N-ethyl group significantly reduced interaction with α4β2 nAChRs cutm.ac.in. This is attributed to steric hindrance, where the larger group prevents optimal positioning within the binding pocket pharmacy180.comdrugs.com.

Benzylic N-methylated compounds have been found to be among the most biologically active in studies of other scaffolds, indicating that this region of the pharmacophore is critical for activity and warrants further investigation acs.org. The N-methyl group is therefore not just a simple structural component but a key determinant of both affinity and specificity.

Conformational Analysis and Flexibility of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described as "envelope" or "twist" forms. This puckering is crucial as it determines the spatial orientation of the substituents on the ring, which in turn affects how the molecule fits into a receptor's binding site.

The two predominant pucker modes for a proline-like ring (a C2-substituted pyrrolidine) are often referred to as Cγ-endo (DOWN) and Cγ-exo (UP) researchgate.netresearchgate.net.

Endo-pucker: The C4 carbon (Cγ) is displaced from the plane on the same side as the C2 substituent.

Exo-pucker: The C4 carbon is displaced on the opposite side of the C2 substituent.

The specific conformation adopted is influenced by the substituents on the ring.

N-Acyl/N-Alkyl Substitution: The presence of a substituent on the pyrrolidine nitrogen, such as the N-methyl group in this compound, influences the ring's conformational preference. N-acylation, for example, tends to drive substituents at the 2- and 5-positions into an axial orientation nih.gov.

C4 Substitution: Substituents at the C4 position have a strong influence on the pucker. Electronegative substituents in a trans configuration (relative to the C2 group) favor the exo pucker, while cis electronegative substituents favor the endo pucker researchgate.net. Conversely, bulky, non-electronegative groups like a tert-butyl group show the opposite effect, with a trans group favoring an endo pucker researchgate.net.

For 2-substituted N-methylpyrrolidines, the ring remains flexible, but the presence of the N-methyl group and the C2-substituent (the picolinic acid ring) creates a conformational preference that is critical for biological activity. This flexibility allows the molecule to adapt its shape upon binding to a receptor, but the inherent energetic preference for certain puckers will dictate the ease of this induced fit.

Effects of Pyrrolidine Ring Substitutions on Potency and Selectivity

Modifying the pyrrolidine ring with additional substituents is a common strategy to explore and optimize potency and selectivity for a specific receptor subtype. A systematic "methyl scan" of the pyrrolidine ring of nicotine provides a powerful model for understanding these effects on nAChRs cutm.ac.in.

The study revealed that methylation at each carbon of the pyrrolidine ring produced distinct changes in activity at α7 and α4β2 nAChR subtypes.

| Substitution Position | Effect on α4β2 nAChR | Effect on α7 nAChR |

| 2'-Methyl | Modest decrease in potency | Enhanced binding and potency |

| 3'-trans-Methyl | Significant decrease in potency | Well-tolerated |

| 4'-Methyl | Modest decrease in potency | Significant decrease in potency and efficacy |

| cis-5'-Methyl | Low affinity, no agonist activity | Low affinity, no agonist activity |

| trans-5'-Methyl | Significant decrease in potency | Retained considerable activity |

Data sourced from a methyl scan of nicotine, which serves as a model for this compound due to structural similarities. cutm.ac.in

These findings highlight several key points:

Stereoselectivity: The stereochemistry of the substitution is critical. For example, trans-5'-methylnicotine retained significant activity at α7 receptors, while the cis-5'-methyl analog was inactive at both receptor types tested cutm.ac.in.

Receptor Subtype Selectivity: Substitutions can be used to tune selectivity. A 2'-methylation uniquely enhanced activity at α7 receptors, while 3'-methylation was much better tolerated by α7 than α4β2 receptors. This suggests that substitutions on the pyrrolidine ring of this compound could be a viable strategy to achieve selectivity for different nAChR subtypes.

Steric and Electronic Effects: The observed effects are a combination of steric hindrance and altered electronic properties that affect the molecule's ability to fit into the binding pocket and form key interactions. The decrease in potency with 4'-methylation at α7 receptors, for instance, suggests a tight fit near that position in the binding site cutm.ac.in.

Analysis of Linker Region (if applicable) and its Conformational Constraints

In this compound, there is no flexible linker chain; instead, the two heterocyclic rings are directly connected by a C-C single bond between position 4 of the pyridine (B92270) ring and position 2 of the pyrrolidine ring. The "linker region" analysis therefore focuses on the conformational constraints of this aryl-Csp³ bond.

Rotation around this single bond is not free and is subject to a rotational barrier due to steric hindrance between the adjacent ring protons and substituents. The preferred conformation is defined by the dihedral angle between the planes of the two rings.

Dihedral Angle: X-ray crystallography of the related molecule 1-(3-Pyridyl)pyrrolidine-2,5-dione shows a dihedral angle of 64.58° between the pyridine and pyrrolidine rings nih.gov. While not identical, this provides a reasonable estimate for the non-planar arrangement expected in this compound. In other molecules with linked pyridine rings, dihedral angles of 40-60° are observed when steric hindrance is low researchgate.net.

Rotational Barrier: Studies on similar 2-aryl substituted ring systems have shown that the energy barrier to rotation around the aryl-Csp³ bond can be substantial, ranging from 10 to 15 kcal/mol wikipedia.org. This indicates that while rotation can occur, the molecule will preferentially exist in a limited set of low-energy conformations. The presence of substituents on the pyrrolidine ring can further restrict this rotation nih.gov.

This conformational constraint is critical for biological activity, as it pre-organizes the molecule into a shape that is favorable for receptor binding, reducing the entropic penalty upon binding and potentially increasing affinity. The relative orientation of the picolinic acid's carboxyl group and the pyrrolidine's cationic nitrogen is fixed by this constrained rotation, defining the pharmacophore presented to the receptor.

Comparative SAR with Related Biologically Active Picolinic Acid and Pyrrolidine Derivatives

The SAR of this compound can be contextualized by comparing it with other bioactive molecules containing similar structural motifs, such as picolinic acids, nicotine, and varenicline, many of which are ligands for nAChRs.

Picolinic Acid Derivatives: Picolinic acid and its derivatives are found in a variety of bioactive compounds, including synthetic auxin herbicides uomus.edu.iqnih.gov. In these compounds, the picolinic acid moiety acts as a key binding element. SAR studies show that substitutions on the pyridine ring dramatically affect activity. For example, in a series of herbicidal 6-(1-pyrazolyl)-2-picolinic acids, aryl substitution on the pyrazole (B372694) ring was critical for high potency, with a 4-chlorophenyl group being highly effective uomus.edu.iq. This highlights the sensitivity of picolinic acid-based scaffolds to substitution, a principle that would apply to the target molecule.

Pyrrolidine-Containing nAChR Ligands (Nicotine and Analogs): Nicotine is the archetypal nAChR agonist, containing a pyridine ring linked to an N-methylpyrrolidine ring at the 3-position.

Quaternary Nitrogen: The protonated N-methylpyrrolidine is essential for binding to the nAChR aromatic box nih.gov.

Pyridine Nitrogen: The pyridine nitrogen acts as a crucial hydrogen bond acceptor.

Linkage Position: The position of the linkage between the rings is vital. Nicotine is a 3-substituted pyridine, whereas this compound is a 4-substituted pyridine. This difference in connectivity will alter the geometry and distance between the key pharmacophoric elements (the two nitrogen atoms), leading to different receptor subtype selectivity and activity profiles.

Varenicline: Varenicline is a high-affinity partial agonist at α4β2 nAChRs used for smoking cessation uomus.edu.iq. It has a rigid, fused-ring structure that incorporates the key pharmacophoric elements of nicotine in a constrained conformation. It contains a pyrazino[2,3-h] nih.govbenzazepine core, which mimics the spatial arrangement of the pyridine and the basic nitrogen of nicotine. Varenicline's high affinity (Ki = 0.15 nM at α4β2) compared to nicotine (Ki = 1.6 nM) demonstrates the benefit of conformational rigidity in pre-organizing the molecule for optimal receptor fit.

| Compound | Key Structural Features | Receptor Target (Primary) | Activity | Binding Affinity (Ki at α4β2) |

| Nicotine | (S)-3-(1-Methylpyrrolidin-2-yl)pyridine | α4β2 nAChR | Full Agonist | ~1.6 nM |

| Varenicline | Fused, rigid tricyclic structure | α4β2 nAChR | Partial Agonist | ~0.15 nM |

| This compound | 4-substituted picolinic acid linked to N-methylpyrrolidine | nAChR (Hypothesized) | - | - |

| Picolinic Herbicides | Substituted Picolinic Acid | Auxin-signaling F-box protein 5 (AFB5) | Agonist | - |

This comparative analysis suggests that this compound, by combining the N-methylpyrrolidine motif of nicotine with a picolinic acid scaffold, likely targets nAChRs. However, its unique 4-substitution pattern on the pyridine ring and the presence of the C2-carboxylic acid group will result in a distinct pharmacological profile compared to nicotine and varenicline. The carboxylate group, likely anionic at physiological pH, could form additional ionic or hydrogen bond interactions within the receptor binding site not possible for nicotine, potentially altering its affinity and efficacy.

Biological Targets and Molecular Mechanisms of Action

Interactions with Metal Ions and Metalloproteins

The picolinic acid scaffold of the molecule is known to be a highly effective chelating agent, a property that dictates its potential interactions with biologically significant metal ions and metalloenzymes.

Picolinic acid, the core of the title compound, is a bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the adjacent carboxyl group. This chelation forms stable complexes with a variety of divalent and trivalent metal ions essential for biological functions, including zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), manganese (Mn²⁺), and cobalt (Co²⁺). orientjchem.org At physiological pH, picolinic acid typically exists in its dissociated form, which allows it to form very stable, often neutral, and thus lipophilic (fat-soluble) complexes. The ability of picolinic acid to facilitate the absorption of ions like zinc (II) is well-documented. Derivatives of picolinic acid are expected to retain this fundamental chelating capability, suggesting that 4-(1-Methylpyrrolidin-2-yl)picolinic acid can bind to and potentially influence the transport and distribution of these metal ions within biological systems.

Table 1: Metal Complexes of Picolinic Acid and Their Observed Geometries

| Metal Ion | Complex Geometry | Reference |

|---|---|---|

| Cobalt (Co²⁺) | Octahedral | orientjchem.org |

| Nickel (Ni²⁺) | Octahedral | orientjchem.org |

| Copper (Cu²⁺) | Distorted Octahedral | orientjchem.org |

| Manganese (Mn²⁺) | Octahedral | orientjchem.org |

Metalloenzymes, which require metal ions for their catalytic activity, are prime targets for chelating agents. Picolinic acid and its derivatives have been investigated as inhibitors of these enzymes. nih.gov For example, dipicolinic acid derivatives have been identified as inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), a zinc-dependent enzyme that confers antibiotic resistance to bacteria. nih.gov The mechanism of inhibition can involve the stripping of the essential metal ion from the enzyme's active site or the formation of a ternary complex between the enzyme, the metal ion, and the inhibitor. nih.gov Given that the picolinic acid moiety of this compound is responsible for metal binding, the compound has the potential to modulate the activity of zinc-dependent enzymes, including zinc finger proteins which are crucial for gene transcription and other cellular functions.

The formation of metal complexes by picolinic acid and its derivatives has significant biological implications. nih.gov These complexes can exhibit distinct properties compared to the free ligand, including enhanced stability and altered biological activity. orientjchem.orgresearchgate.net For instance, certain metal complexes of picolinic acid have demonstrated antimicrobial properties, with the activity varying depending on the coordinated metal ion. researchgate.net The nickel(II) complex of picolinic acid, for example, has shown notable antibacterial activity. orientjchem.org The formation of a one-dimensional coordination polymer has been observed with mercury(II) and picolinate (B1231196), highlighting the diverse structural architectures these complexes can adopt. nih.gov Therefore, the metal complexes of this compound could possess unique biological activities relevant to pharmaceuticals or as tools for studying metalloenzyme function. nih.gov

Engagement with Receptor Systems

The 1-methylpyrrolidin-2-yl group is a key structural motif found in various compounds that target specific receptor systems in the central nervous system. This suggests a second major avenue for the biological activity of this compound.

The presence of the 1-methylpyrrolidin-2-yl moiety suggests a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This is based on the structure of known nAChR ligands such as SIB-1553A ((+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride), which contains the same pyrrolidine (B122466) group. nih.gov SIB-1553A is a selective ligand for neuronal nAChRs, with a particular affinity for the β4 subtype, and has been shown to improve attentional performance in preclinical models. nih.gov The interaction of ligands with nAChRs often involves specific residues within the receptor's binding site. nih.gov The structural similarity implies that this compound could also function as a ligand at nAChRs, potentially acting as an agonist, antagonist, or allosteric modulator.

Table 2: Examples of Pyrrolidine-Containing nAChR Ligands

| Compound Name | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| SIB-1553A | Neuronal nAChRs (esp. β4 subtype) | Improves attentional performance | nih.gov |

| Nicotine (B1678760) | Non-selective nAChRs | Agonist, improves attention | nih.gov |

Beyond nAChRs, the substituted pyrrolidine ring is a recognized pharmacophore for histamine (B1213489) H3 receptor (H3R) ligands. nih.gov Numerous H3R antagonists and inverse agonists incorporate a basic nitrogen-containing ring, such as a pyrrolidine or piperidine (B6355638), to interact with a key aspartate residue (Asp114) in the receptor's binding pocket. nih.govmdpi.com For instance, the compound 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine has demonstrated high affinity for the H3 receptor (Ki = 25 nM). nih.gov Similarly, other research has identified pyrrolidine-containing compounds as potent H3 receptor antagonists. idrblab.net This structural precedent suggests that this compound warrants investigation for its binding affinity at H3 receptors, where it could potentially act as an antagonist or inverse agonist, a class of drugs with therapeutic potential for neurological disorders.

Table 3: Examples of Pyrrolidine/Piperidine-Containing H3R Ligands

| Compound Structure | Receptor Affinity (Ki) | Reference |

|---|---|---|

| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | 25 nM | nih.gov |

| 6-([1,4'-Bipiperidin]-1'-yl)-9-(4-fluorobenzyl)-9H-purine | 2.91 nM | mdpi.comresearchgate.net |

Modulation of Enzyme Activities

No specific studies detailing the inhibitory effects of this compound on enzyme families such as transglutaminases or metallo-β-lactamases were found in the public domain. While inhibitors for these enzymes are subjects of research, there is no documented activity for this specific compound nih.govnih.govnih.gov.

Picolinic acid is a well-established endogenous metabolite of L-tryptophan, formed via the kynurenine (B1673888) pathway. hmdb.canih.gov It is synthesized from the unstable intermediate 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). nih.gov The pathway itself is a critical route for tryptophan catabolism, producing several neuroactive and immunologically active molecules, and is the primary source for the production of cellular NAD+. nih.govnih.gov However, no research is available that specifically investigates the role of the derivative This compound in regulating or otherwise interacting with the kynurenine pathway.

Mechanisms Underlying Cell Growth Modulation and Anti-proliferative Effects

The parent compound, picolinic acid, has been shown to reversibly inhibit the growth of cultured cells, with different effects on normal versus transformed cell lines. nih.gov It can arrest normal cells in the G1 phase of the cell cycle. nih.gov Furthermore, as a tryptophan metabolite, picolinic acid has been found to suppress the proliferation and metabolic activity of CD4+ T cells. nih.gov Despite these findings for the parent compound, no studies were identified that specifically examine the mechanisms of cell growth modulation or anti-proliferative effects related to This compound .

Investigation of Neuromodulatory Mechanisms

Picolinic acid is known to possess a range of effects within the central nervous system, including offering neuroprotection against the excitotoxic effects of another kynurenine pathway metabolite, quinolinic acid. nih.gov However, the specific mechanisms are not fully understood. There is no available research in the search results that investigates or establishes any neuromodulatory mechanisms for This compound .

Preclinical Pharmacological and Biological Evaluation

In vitro Activity Assays

In vitro studies are fundamental to characterizing the molecular interactions and cellular effects of a compound. nih.gov These assays provide the initial evidence of biological activity and guide further development. nih.gov

Cell-based assays are crucial for understanding how a compound interacts with its intended molecular target within a cellular context and the subsequent effects on signaling pathways. For derivatives of picolinic acid, studies have explored their effects on various cellular processes. For instance, a study on 4,5-diphenyl-2-methyl picolinate (B1231196) (DMP), a related N-heterocyclic compound, demonstrated its ability to induce cellular senescence in gastric cancer cells. nih.gov This was evidenced by increased senescence-associated β-galactosidase staining and the activation of DNA damage-associated signaling pathways. nih.gov The study identified DMP through primary screening of a library of N-heterocyclic compounds for potent inhibitory effects on gastric cancer cells. nih.gov While this provides insight into the potential mechanisms of picolinic acid derivatives, specific target engagement and pathway activation studies for 4-(1-Methylpyrrolidin-2-yl)picolinic acid are not extensively detailed in the reviewed literature.

Picolinic acid itself, a metabolite of tryptophan, is known to influence cellular pathways, including those involved in immune responses and viral entry. nih.govnih.gov It has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion. nih.gov This broad-spectrum antiviral activity suggests an interaction with cellular components or pathways that are essential for viral life cycles. nih.gov

Receptor binding assays are essential for determining the affinity and selectivity of a compound for its molecular target. nih.gov These studies often utilize a radiolabeled ligand that binds to the receptor of interest, and the test compound's ability to displace this radioligand is measured. nih.govumich.edu This provides key information about the compound's potency and its potential for off-target effects. umich.edu

While specific radioligand displacement studies for this compound are not prominently available, the broader class of picolinic acid derivatives has been investigated for their binding to various receptors. The development of radioligands with an albumin-binding moiety, such as 4-(p-iodophenyl)butyric acid (IPBA), has been a strategy to improve the pharmacokinetic properties of therapeutic compounds. nih.gov This approach, while not directly a receptor binding study, highlights the modular nature of drug design where a picolinic acid scaffold could be combined with other functional groups to enhance its therapeutic potential. nih.gov

General methodologies for radioligand binding assays involve incubating a preparation of receptors with a radioligand and varying concentrations of the unlabeled competitor drug. nih.gov The amount of bound radioactivity is then measured to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the equilibrium dissociation constant (Ki) of the competitor for the receptor.

Enzymatic assays are critical for evaluating a compound's ability to inhibit a specific enzyme, providing insights into its mechanism of action. nih.gov The kinetic characterization of this inhibition, whether competitive, non-competitive, or uncompetitive, further refines the understanding of the drug-target interaction. mdpi.com

Derivatives of picolinic acid have been explored as inhibitors of various enzymes. For example, a series of diarylpyrrolidinedione-based compounds, which share structural similarities with the pyrrolidine (B122466) moiety of this compound, were identified as reversible inhibitors of the bacterial enzyme MurA. nih.gov The most potent inhibitor from this series displayed an IC50 of 4.5 μM and was found to inhibit both the wild-type and a fosfomycin-resistant mutant of MurA. nih.gov

The kinetic analysis of enzyme inhibition can be performed using various graphical methods, such as Lineweaver-Burk or Dixon plots, to determine the type of inhibition and the inhibition constant (Ki). mdpi.com For instance, in the case of competitive inhibition, an increase in the substrate concentration will overcome the effect of the inhibitor. mdpi.com

The anti-proliferative activity of a compound is a key indicator of its potential as an anti-cancer agent. This is typically assessed by exposing various cancer cell lines to the compound and measuring cell viability or proliferation over time. nih.gov

Picolinic acid and its derivatives have demonstrated anti-proliferative effects in several studies. Picolinic acid itself has been shown to have anti-proliferative activity through the activation of macrophages, which in turn lyse tumor cells. nih.gov In one study, picolinic acid-stimulated macrophages effectively lysed MBL-2 lymphoma and Madison 109 lung carcinoma cells in vitro. nih.gov

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which contain a heterocyclic core somewhat related to picolinic acid, were evaluated for their anti-proliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB 231, and IMR-32. nih.gov Certain compounds in this series showed good activity against all cell lines except K562. nih.gov

Another study identified 4,5-diphenyl-2-methyl picolinate (DMP) as having the highest inhibitory effect on the growth of gastric cancer cells among 43 tested N-heterocyclic compounds. nih.gov

Table 1: Anti-proliferative Activity of Picolinic Acid Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Picolinic Acid | MBL-2 lymphoma, Madison 109 lung carcinoma | Lysis by activated macrophages | nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Moderate to good anti-proliferative activity | nih.gov |

This table is for illustrative purposes and includes data on related picolinic acid derivatives due to the limited specific data on this compound.

The antimicrobial potential of new compounds is of significant interest in the face of rising antibiotic resistance. The evaluation of antimicrobial potency typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of microorganisms. mdpi.comnih.govnih.gov

Picolinic acid has been shown to possess antibacterial properties. researchgate.net In one study, it was effective against several bacteria, including Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, and Proteus vulgaris, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL. researchgate.net It also showed activity against Proteus mirabilis (MIC 1.5 mg/mL), Bacillus subtilis, Staphylococcus aureus, and Lactococcus lactis (MIC 2.0 mg/mL), and Enterobacter cloacae (MIC 1.0 mg/mL). researchgate.net

Furthermore, picolinic acid in combination with the antiprotozoal drug quinacrine (B1676205) has been studied for its activity against Mycobacterium avium complex (MAC) within macrophages. nih.gov This combination showed a potentiating effect, suggesting a potential therapeutic strategy for MAC infections. nih.gov Dual-stage inhibitors of Toxoplasma gondii derived from picolinic acid have also been developed, showing submicromolar potency against both tachyzoite and bradyzoite forms of the parasite. nih.gov

Table 2: Antimicrobial Activity of Picolinic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| Serratia marcescens | 0.5 | researchgate.net |

| Klebsiella pneumoniae | 0.5 | researchgate.net |

| Escherichia coli | 0.5 | researchgate.net |

| Shigella flexneri | 0.5 | researchgate.net |

| Bacillus cereus | 0.5 | researchgate.net |

| Proteus vulgaris | 0.5 | researchgate.net |

| Enterobacter cloacae | 1.0 | researchgate.net |

| Proteus mirabilis | 1.5 | researchgate.net |

| Bacillus subtilis | 2.0 | researchgate.net |

| Staphylococcus aureus | 2.0 | researchgate.net |

This table presents data for picolinic acid as specific data for this compound was not available.

In vivo Efficacy Studies in Animal Models

In vivo efficacy studies in animal models are a critical step in preclinical drug development, providing data on a compound's therapeutic effect in a living organism. nih.govprobiocdmo.commdpi.com These studies help to bridge the gap between in vitro activity and clinical application. mdpi.com

While specific in vivo efficacy studies for this compound are not widely documented, studies on picolinic acid provide some insights. In a study using a mouse model of MBL-2 ascites tumor, intraperitoneal treatment with picolinic acid resulted in a significant increase in lifespan, demonstrating a therapeutic effect likely mediated by macrophage activation. nih.gov

The development of effective in vivo models is crucial for evaluating anti-cancer drugs. mdpi.com Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the impact of a drug on tumor growth. nih.gov For example, the in vivo anti-tumor effect of 4,5-diphenyl-2-methyl picolinate (DMP) was confirmed in a xenograft tumor mouse model, where DMP treatment inhibited tumor growth by promoting DNA-damage signaling. nih.gov

Furthermore, in vivo studies have been conducted to evaluate the antiviral activity of picolinic acid. It has shown efficacy against influenza A virus in a murine model and against SARS-CoV-2 in a Syrian golden hamster model. nih.gov

Table 3: In vivo Efficacy of Picolinic Acid and Derivatives | Compound/Derivative | Animal Model | Disease/Condition | Outcome | Reference | | :--- | :--- | :--- | :--- | | Picolinic Acid | C57/BL mice | MBL-2 ascites tumor | Significant increase in lifespan | nih.gov | | 4,5-diphenyl-2-methyl picolinate (DMP) | Xenograft tumor mouse model | Gastric cancer | Inhibition of tumor growth | nih.gov | | Picolinic Acid | Murine model | Influenza A virus | Antiviral activity | nih.gov | | Picolinic Acid | Syrian golden hamster model | SARS-CoV-2 | Antiviral activity | nih.gov |

This table is for illustrative purposes and includes data on picolinic acid and a derivative due to the limited specific data on this compound.

Assessment in Behavioral and Cognitive Models (based on related compounds)

The behavioral and cognitive effects of compounds structurally related to this compound, particularly those containing pyridine (B92270) or methylpyrrolidine moieties similar to nicotine (B1678760), have been investigated in several preclinical models. These studies provide a framework for understanding the potential central nervous system effects of this compound class.

In rodent models, nicotine and its analogs are evaluated for their reinforcing effects using self-administration paradigms, which are considered a standard for assessing abuse liability. nih.gov The conditioned place preference (CPP) test is also used to measure reward-related behavior, where an animal's preference for an environment previously paired with the compound is quantified. mdpi.com For instance, studies have shown that positive modulators of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) can enhance nicotine's reward-related behavior in CPP assays. mdpi.com

Drug discrimination assays are employed to understand the subjective effects of a compound. In these tests, animals are trained to distinguish between a known drug, like nicotine, and a placebo, providing insight into whether a novel compound produces similar interoceptive cues. frontierspartnerships.org The nonselective nAChR antagonist mecamylamine (B1216088) can attenuate the discriminative effects of nicotine, confirming the involvement of these receptors. frontierspartnerships.org

Cognitive function assessment often involves tasks that measure learning and memory. For example, the mGluR5 antagonist MPEP, a pyridine derivative, was evaluated in rats using a repeated acquisition procedure for learning and a delayed non-matching to position (DNMTP) radial maze task for spatial memory. nih.gov While MPEP alone did not affect spatial memory, it potentiated the learning and memory impairments induced by phencyclidine (PCP), suggesting a modulatory role on NMDA receptor function. nih.gov Furthermore, picolinic acid has demonstrated neuroprotective effects, attenuating the depletion of NADPH diaphorase-containing neurons caused by the neurotoxin quinolinic acid in the rat striatum, which may have implications for maintaining normal neuronal function. nih.gov

Evaluation in Disease-Relevant Animal Models (e.g., xenograft models for anti-proliferative effects, seizure models)

The therapeutic potential of picolinic acid and its derivatives has been explored in various animal models relevant to human diseases, including cancer and epilepsy.

Anti-Proliferative and Xenograft Models: Picolinic acid-based compounds have been evaluated for their anti-cancer properties. In one study, a novel compound, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), was assessed in a mouse xenograft model using H441 lung adenocarcinoma cells. nih.gov Treatment with CLEFMA was found to potently suppress tumor growth in vivo. nih.gov This tumor suppression was associated with reduced metabolic requirements in the tumor tissue. nih.gov

In another approach, picolinic acid-based chelators were conjugated to a prostate-specific membrane antigen (PSMA)-binding moiety to target cancer cells. nih.gov A biodistribution study in LNCaP tumor-bearing mice showed that these radiolabeled picolinic acid derivatives achieved markedly enhanced tumor uptake and retention, making them promising candidates for radiotheranostics. nih.gov Single-photon emission computed tomography (SPECT) imaging with one such compound, [¹¹¹In]In-Octapa-2, successfully visualized the tumors. nih.gov The anti-proliferative activity of various related heterocyclic compounds, such as those with quinoline (B57606) and pyridine scaffolds, has been demonstrated against multiple cancer cell lines. nih.govresearchgate.netnih.gov

Seizure Models: The influence of picolinic acid (PIC) and its derivatives on seizure susceptibility has been studied in mice. In one study, PIC was found to significantly lower the electroconvulsive threshold, indicating an enhancement of seizure activity. nih.gov It also produced convulsions when administered directly into the brain. nih.gov Another related compound, picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA), demonstrated a broad spectrum of anticonvulsant activity. mdpi.com It was effective against seizures induced by maximal electroshock (MES) as well as a variety of chemical convulsants, including kainic acid (KA), pentylenetetrazole (PTZ), and bicuculline (B1666979) (BIC). mdpi.com

Below is a table summarizing the median effective doses (ED₅₀) for Pic-2F-BZA in different chemically-induced seizure models in mice.

| Seizure Model | Inducing Agent | ED₅₀ (mg/kg) |

| KA-induced seizures | Kainic Acid | 19.9 |

| AMPA-induced seizures | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | 39.5 |

| PTZ-induced seizures | Pentylenetetrazole | 56.2 |

| BIC-induced seizures | Bicuculline | 76.4 |

| PILO-induced seizures | Pilocarpine | 160.1 |

| NMDA-induced seizures | N-methyl-D-aspartic acid | 165.2 |

| Data sourced from a study on picolinic acid 2-fluoro-benzylamide in mice. mdpi.com |

Pharmacodynamic Biomarker Analysis in Animal Tissues

Analysis of pharmacodynamic biomarkers in animal tissues helps to elucidate the mechanism of action of therapeutic compounds. In preclinical cancer models, several such markers have been assessed for picolinic acid-related compounds.

For the anti-cancer agent CLEFMA, positron emission tomography (PET) imaging was used to assess metabolic activity in tumor tissues in a xenograft model. nih.gov The uptake of the glucose analog ¹⁸F-fluorodeoxyglucose (FDG) was significantly reduced in tumors of CLEFMA-treated mice, indicating a suppression of tumor metabolism. nih.gov At the molecular level, analysis of whole-cell extracts from treated cancer cells showed that CLEFMA induced the cleavage of caspase-3, caspase-9, and PARP, which are key biomarkers of apoptosis (programmed cell death). nih.gov

Studies on other anti-proliferative compounds have identified additional relevant biomarkers. In oral squamous cell carcinoma, key overexpressed proteins can include c-Myc, c-Jun, and Bcl-2. For compounds designed to induce apoptosis, the activation of effector proteins like caspase-3 and caspase-8, as well as changes in the expression of regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), are monitored. nih.gov For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were shown to function as activators of caspases and Bax, while down-regulating Bcl-2. nih.gov

Preclinical Metabolic and Pharmacokinetic Characterization in Research Animals

In vitro Metabolic Stability and Liver Microsomal Stability

In vitro metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a compound. These assays typically use liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family involved in Phase I metabolism. mdpi.comfrontierspartnerships.org The stability of a compound is determined by monitoring its disappearance over time when incubated with liver microsomes in the presence of necessary cofactors like NADPH. mdpi.com

The results are often expressed as the percentage of the compound remaining after a specific time, the in vitro half-life (t₁/₂), and the intrinsic clearance (CLᵢₙₜ). A compound with a high metabolic rate is expected to have a short duration of action and potentially low bioavailability.

A study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a compound with structural similarities, provides specific data on its metabolic stability in liver microsomes from different species. The findings indicated significant interspecies differences, with the compound being metabolized much more rapidly in dog liver microsomes compared to rat and human microsomes.

The table below presents the in vitro metabolic stability data for NHPPC in liver microsomes from three different species.

| Species | % Remaining (after 60 min) | In Vitro Intrinsic Clearance (CLᵢₙₜ, mL/min/mg protein) |

| Rat | 42.8% | 0.0233 |

| Dog | 0.8% | 0.1204 |

| Human | 42.0% | 0.0214 |

| Data sourced from a study on the metabolic stability of NHPPC. |

Plasma Protein Binding Determination

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is generally available to distribute into tissues and interact with its target. Therefore, determining the plasma protein binding (PPB) is a standard component of preclinical characterization.

The equilibrium dialysis technique is a common method used to measure the percentage of a compound bound to plasma proteins. Studies on the related compound NHPPC showed that it was highly bound to plasma proteins across different species. The binding was consistently high in rats, dogs, and humans, which can influence the drug's distribution and clearance characteristics.

The table below shows the plasma protein binding rates for NHPPC in plasma from different species at two different concentrations.

| Species | Concentration | Plasma Protein Binding Rate |

| Rat | 0.2 µM | 95.7% |

| 1.0 µM | 96.7% | |

| Dog | 0.2 µM | 99.2% |

| 1.0 µM | 99.9% | |

| Human | 0.2 µM | 99.3% |

| 1.0 µM | 99.5% | |

| Data sourced from a study on the plasma protein binding of NHPPC. |

In vivo Pharmacokinetic Profiling in Animal Species

In vivo pharmacokinetic studies in animals are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism. These studies provide critical parameters such as the time to reach maximum plasma concentration (tₘₐₓ), clearance (CL), and bioavailability.

Pharmacokinetic profiles can vary significantly between animal species. For instance, studies on the tobacco-specific nitrosamines N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which share a pyridyl-pyrrolidine or related structure, showed that the biological half-life of these compounds differed across hamsters, mice, baboons, and rats.

The table below summarizes key in vivo pharmacokinetic parameters for NHPPC in rats and dogs following oral administration.

| Species | tₘₐₓ (h) | Clearance (L/h/kg) | Absolute Bioavailability |

| Rat | 6 | 1.19 | ~34.5% |

| Dog | 0.5 | 1.46 | ~53.1% |

| Data sourced from in vivo pharmacokinetic studies of NHPPC. |

Absorption, Distribution, and Excretion Studies in Animal Models